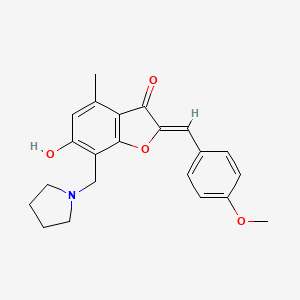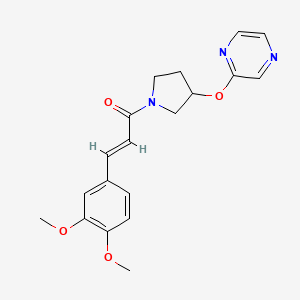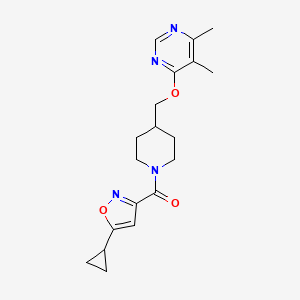
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is an organic compound known for its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include cyclopropyl isoxazole derivatives and piperidinyl methanone precursors. Key reaction conditions such as temperature, catalysts, and solvents play vital roles in ensuring the success of each step.
Industrial Production Methods
Industrial production of this compound involves scaling up laboratory procedures to meet commercial demands. Techniques such as continuous flow synthesis can be employed to increase efficiency and yield while maintaining quality. Reactors designed for large-scale operations ensure that the compound is produced consistently and safely.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone undergoes various chemical reactions including:
Oxidation: Conversion into higher oxidation states, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions to form corresponding alcohols or amines using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Products of these reactions depend on the specific reagents and conditions employed. Oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules, which can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, making them valuable in biochemical assays and drug discovery research.
Medicine
In medicine, the compound is explored for its pharmacological properties. Its structure allows it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
Industrially, the compound's properties can be harnessed in materials science for the development of advanced materials with unique functionalities.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its molecular structure allows it to fit into binding sites, where it can inhibit or activate biological pathways. These interactions are often studied using molecular docking and other computational methods.
Comparison with Similar Compounds
Comparison
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups, which provide specific reactivity and binding properties. Compared to similar compounds like isoxazole derivatives or piperidine-containing compounds, it offers a distinct balance of stability and reactivity.
Similar Compounds
Isoxazole derivatives: Known for their versatility in synthetic chemistry.
Piperidine-containing compounds: Common in medicinal chemistry for their biological activity.
That's your deep dive into this compound! Anything pique your interest particularly?
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12-13(2)20-11-21-18(12)25-10-14-5-7-23(8-6-14)19(24)16-9-17(26-22-16)15-3-4-15/h9,11,14-15H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSWJGOPMUQAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
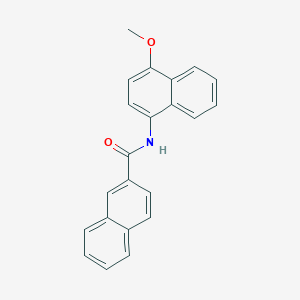

![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)
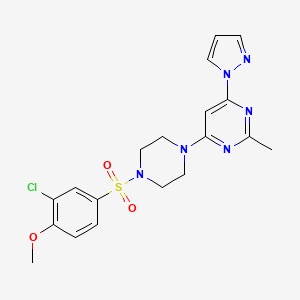
![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)
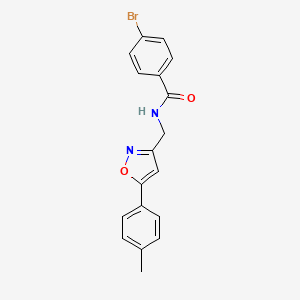
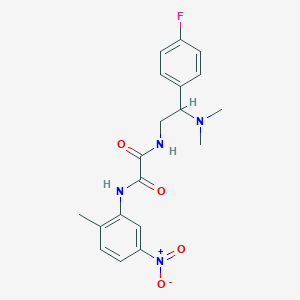
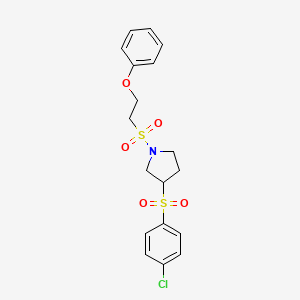
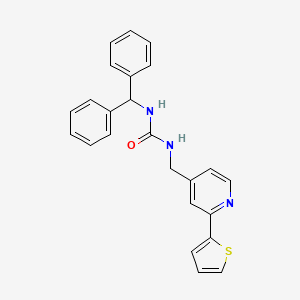
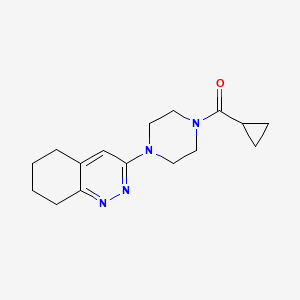

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2368466.png)
